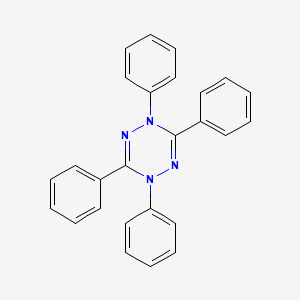
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine is a heterocyclic compound characterized by its unique structure, which includes four phenyl groups attached to a tetraazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with tetraphenylcyclopentadienone under specific conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the tetraazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to confirm the structure of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoactive compounds.
Mécanisme D'action
The mechanism of action of 1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,6-Tetraphenyl-1,2-dihydro-1,3,5-triazine: Similar in structure but with a triazine ring.
2,4,6-Triphenyl-1,3,5-triazine: Another related compound with a triazine core.
Tetraphenyl-1,4-dioxin: Shares the tetraphenyl motif but with a different heterocyclic core.
Uniqueness
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine is unique due to its tetraazine ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds, making it valuable in various catalytic and material science applications.
Propriétés
Formule moléculaire |
C26H20N4 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1,3,4,6-tetraphenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H20N4/c1-5-13-21(14-6-1)25-27-30(24-19-11-4-12-20-24)26(22-15-7-2-8-16-22)28-29(25)23-17-9-3-10-18-23/h1-20H |
Clé InChI |
UGHPWAQUZDYJGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


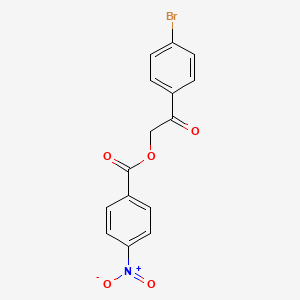
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705401.png)
![4-{[(1E,2E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11705403.png)


![(2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11705422.png)
![2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11705428.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11705437.png)
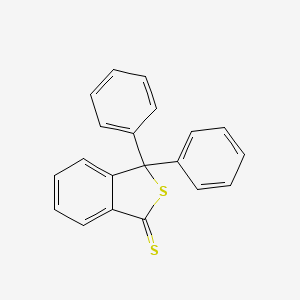
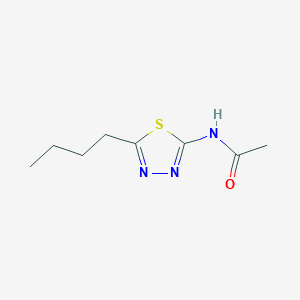
![[[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea](/img/structure/B11705454.png)
![4-Nitro-2-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B11705458.png)
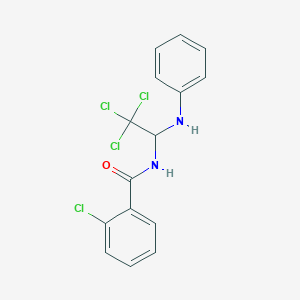
![(3E)-3-{2-[4-(2-Chloroethyl)phenyl]-2-oxoethylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B11705482.png)
